

# Lisaftoclax Technical Support Center: Pharmacokinetics and Drug-Drug Interactions

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## Compound of Interest

Compound Name: *Lisaftoclax*

Cat. No.: *B3028529*

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This technical support center provides researchers, scientists, and drug development professionals with essential information on the pharmacokinetics (PK) and drug-drug interactions (DDI) of **lisaftoclax** (APG-2575). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.

## Pharmacokinetics

### Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of **lisaftoclax** have been characterized in clinical trials involving patients with relapsed or refractory hematologic malignancies. Exposures to **lisaftoclax** have been shown to increase with doses ranging from 20 to 800 mg.<sup>[1]</sup> The following tables summarize the single-dose and steady-state pharmacokinetic parameters of **lisaftoclax**.

Table 1: Single-Dose Pharmacokinetic Parameters of **Lisaftoclax**

Dose Level (mg)	N	Cmax (ng/mL)	Tmax (hr)	AUC0-t (ng·hr/mL)	t1/2 (hr)
20	1	108	4.0	700	4.1
50	1	157	6.0	1230	5.1
100	1	382	4.0	2580	4.8
200	1	851	4.0	6210	5.5
400	3	1563 ± 451	4.0 ± 2.0	12500 ± 4100	6.2 ± 1.1
600	4	2450 ± 885	4.5 ± 1.0	20100 ± 7660	6.6 ± 1.5
800	3	2837 ± 1155	5.3 ± 1.2	25400 ± 11400	5.9 ± 0.8

Data presented as mean ± standard deviation for n>1. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Elimination half-life.

Table 2: Steady-State Pharmacokinetic Parameters of **Lisaftoclax** (Day 28)

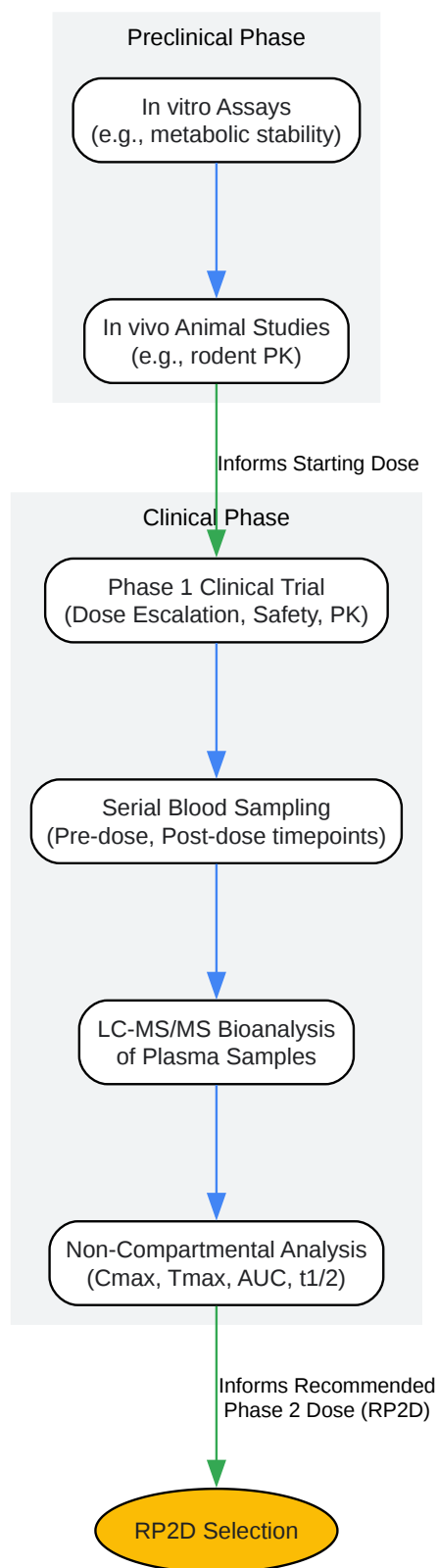
Dose Level (mg)	N	Cmax,ss (ng/mL)	Tmax,ss (hr)	AUC0-24,ss (ng·hr/mL)
400	3	2093 ± 685	4.0 ± 2.0	19900 ± 6800
600	4	3323 ± 1247	4.5 ± 1.0	31800 ± 12800
800	3	3900 ± 1601	5.3 ± 1.2	38400 ± 17800

Data presented as mean ± standard deviation. Cmax,ss: Maximum plasma concentration at steady state; Tmax,ss: Time to reach maximum plasma concentration at steady state; AUC0-24,ss: Area under the plasma concentration-time curve over a 24-hour dosing interval at steady state.

## Experimental Protocols

## Pharmacokinetic Analysis

- **Study Design:** Pharmacokinetic parameters were assessed in a Phase 1, multicenter, open-label, single-agent dose-escalation study in adult patients with relapsed or refractory hematologic malignancies.[\[2\]](#)
- **Sample Collection:** For pharmacokinetic analysis, blood samples were collected at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours) on Day 1 and Day 28 of the first treatment cycle.
- **Bioanalytical Method:** Plasma concentrations of **lisaftoclax** were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- **Data Analysis:** Pharmacokinetic parameters were calculated using non-compartmental analysis with validated software (e.g., Phoenix WinNonlin).



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Pharmacokinetic Assessment Workflow for **Lisaftoclax**.

## Pharmacokinetics FAQs & Troubleshooting

- Q1: What is the observed half-life of **lisaftoclax** and what are the implications for dosing?
  - A1: The average half-life of **lisaftoclax** ranges from approximately 4 to 6.6 hours.[1][2] This relatively short half-life supports a once-daily dosing regimen and allows for a rapid daily dose ramp-up, which may be more convenient for patients compared to drugs with longer half-lives that require weekly ramp-ups.[2]
- Q2: We are observing lower than expected plasma concentrations of **lisaftoclax** in our in vivo animal study. What are some potential reasons?
  - A2: Several factors could contribute to lower than expected plasma concentrations. First, check the formulation and administration of the compound to ensure accurate dosing. Issues with solubility or stability of the formulation can lead to incomplete absorption. Second, consider the possibility of high first-pass metabolism in the species being studied. Finally, ensure the bioanalytical method is properly validated and that there are no issues with sample collection, processing, or storage that could lead to drug degradation.
- Q3: Is there evidence of drug accumulation with once-daily dosing of **lisaftoclax**?
  - A3: Based on the available clinical data, there is no significant accumulation of **lisaftoclax** following once-daily dosing.[3]

## Drug-Drug Interactions

### Clinical Drug-Drug Interaction Data

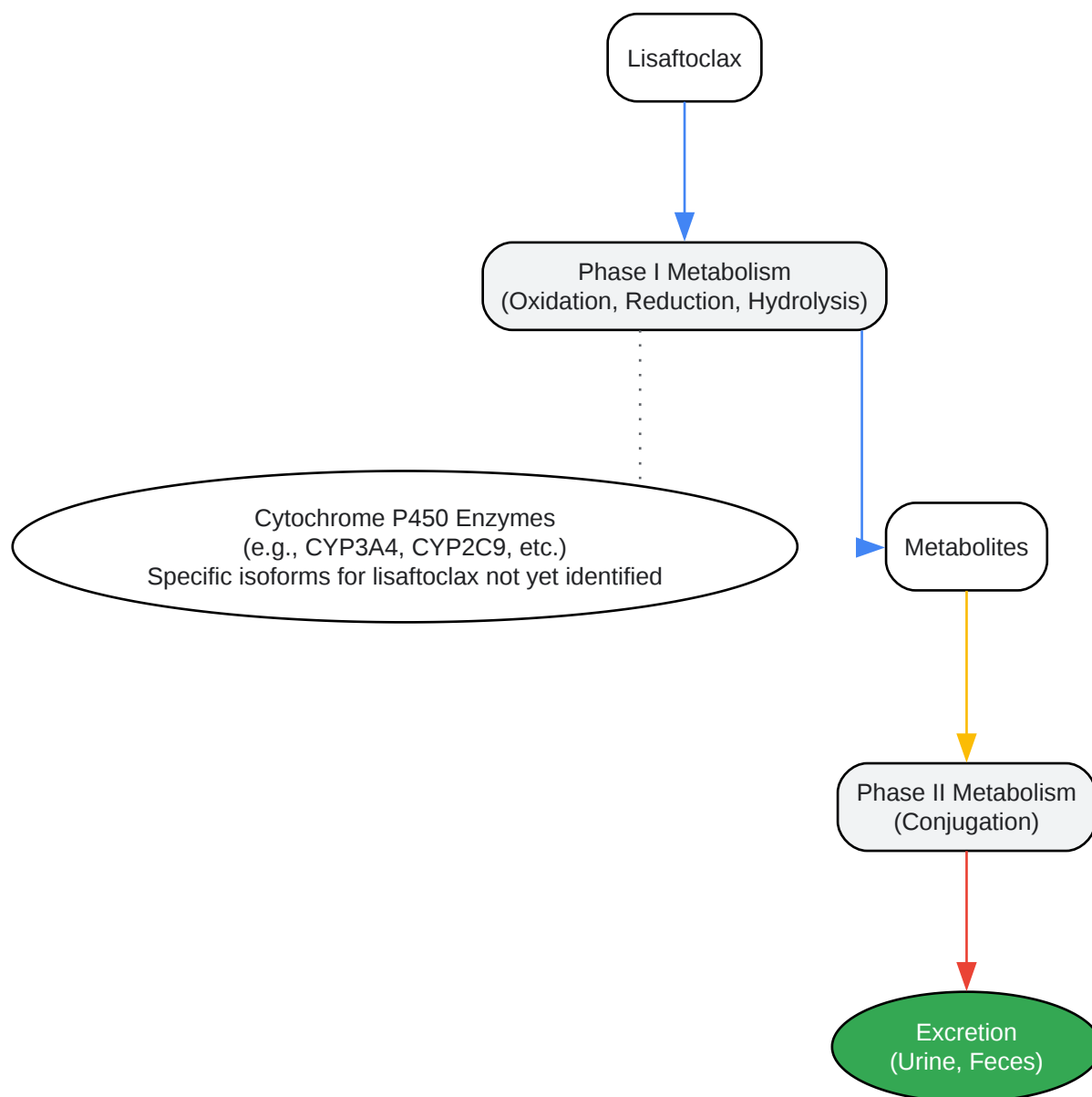
Clinical studies have evaluated the potential for drug-drug interactions when **lisaftoclax** is co-administered with other anticancer agents.

Table 3: Summary of **Lisaftoclax** Drug-Drug Interaction Studies

Co-administered Drug	Study Population	Key Findings
Rituximab	Patients with CLL	No clinically significant pharmacokinetic interactions were observed. The PK profile of lisaftoclax was not altered by rituximab.[4]
Acalabrutinib	Patients with CLL	No clinically significant pharmacokinetic interactions were observed. The PK profile of lisaftoclax was not altered by acalabrutinib.[4]

## Metabolic Pathway

The specific cytochrome P450 (CYP) enzymes responsible for the metabolism of **lisaftoclax** have not been detailed in the currently available public literature. Most orally administered small molecule drugs undergo metabolism by CYP enzymes in the liver.



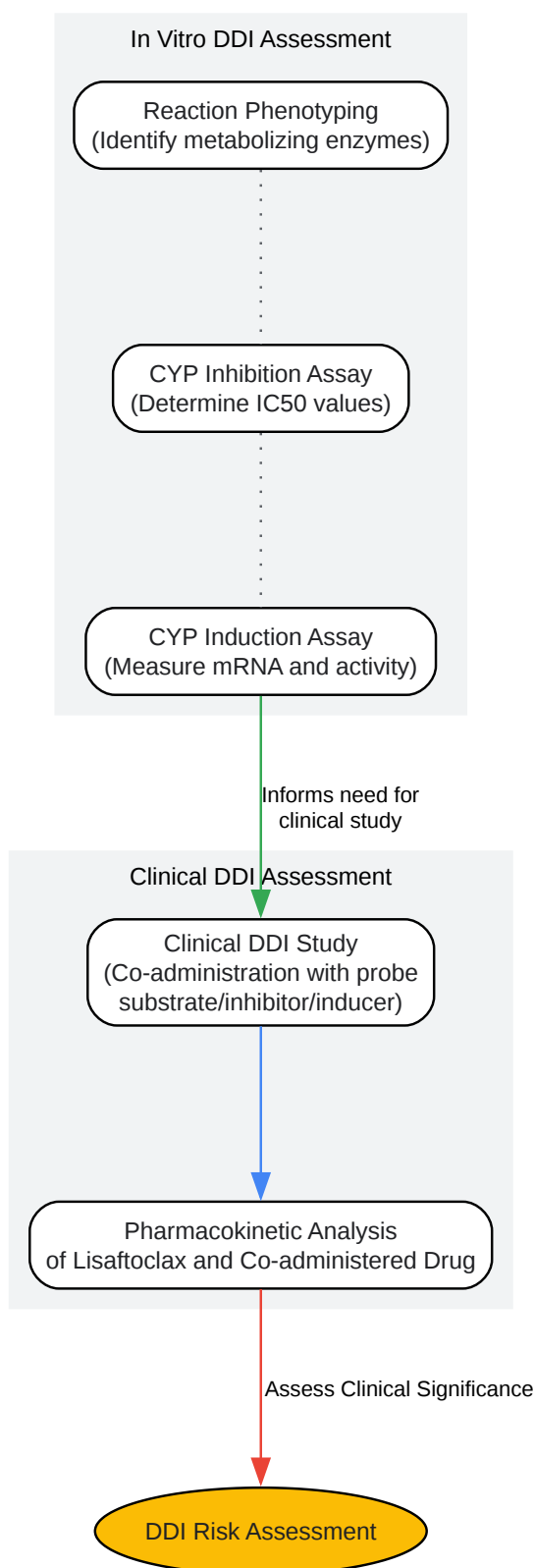
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General Metabolic Pathway for Small Molecule Drugs.

## Drug-Drug Interactions FAQs & Troubleshooting

- Q4: We are designing a preclinical study to evaluate a new combination therapy with **lisaftoclax**. What is the potential for drug-drug interactions?
  - A4: While clinical studies with rituximab and acalabrutinib have not shown significant DDIs, it is crucial to consider the metabolic profile of the new drug.<sup>[4]</sup> Since the specific CYP enzymes that metabolize **lisaftoclax** are not yet publicly known, it is advisable to conduct in vitro metabolism studies. A reaction phenotyping study using human liver microsomes and a panel of recombinant CYP enzymes can help identify the potential for metabolic DDIs.
- Q5: Our in vitro DDI study suggests a potential interaction between **lisaftoclax** and a strong CYP3A4 inhibitor. How should we interpret this?
  - A5: If in vitro data suggest that **lisaftoclax** is a substrate of CYP3A4, co-administration with a strong CYP3A4 inhibitor could potentially increase the plasma concentration of **lisaftoclax**, which may lead to an increased risk of adverse events. Further investigation through a formal clinical DDI study would be warranted to determine the clinical significance of this interaction. It is important to note that this is a hypothetical scenario, as the specific metabolic pathways of **lisaftoclax** are not yet confirmed in the literature.
- Q6: What is the recommended experimental approach to assess the potential of **lisaftoclax** to inhibit or induce CYP enzymes?
  - A6: A standard in vitro approach would involve incubating **lisaftoclax** with human liver microsomes and a panel of probe substrates for major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). The IC<sub>50</sub> values for inhibition of each enzyme can then be determined. To assess induction potential, primary human hepatocytes can be treated with **lisaftoclax**, followed by measurement of CYP enzyme mRNA levels and activity.





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Drug-Drug Interaction Assessment Workflow.

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